molecular formula C14H20O3 B1351866 Methyl 2-(hexyloxy)benzoate CAS No. 56306-81-1

Methyl 2-(hexyloxy)benzoate

Cat. No. B1351866
CAS RN: 56306-81-1
M. Wt: 236.31 g/mol
InChI Key: ZXHROUGPIFOQPL-UHFFFAOYSA-N
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Description

Methyl 2-(hexyloxy)benzoate is a chemical compound that belongs to the ester family. It is commonly used in the field of organic chemistry as a starting material for the synthesis of various compounds. The compound is also used in the fragrance industry as a component of perfumes and cosmetics.

Scientific Research Applications

Catalysis and Reduction Studies

Methyl benzoate derivatives, including Methyl 2-(hexyloxy)benzoate, have been examined for their roles in catalytic processes. King and Strojny (1982) studied the reduction of methyl benzoate on a Y2O3 catalyst, revealing insights into surface interactions and reduction mechanisms (King & Strojny, 1982).

Applications in Extraction and Preconcentration

Methyl benzoate, a related compound, has been utilized as a non-halogenated extraction solvent in dispersive liquid–liquid microextraction (DLLME). Kagaya and Yoshimori (2012) demonstrated its effectiveness in the preconcentration of elements like Cu(II), highlighting its potential in analytical chemistry (Kagaya & Yoshimori, 2012).

Liquid Crystalline Behavior

The study of liquid crystalline behavior of methyl benzoate derivatives has been a topic of interest. Naoum et al. (2011) explored the mesophase behavior of laterally methyl-substituted phenyl azo benzoates, providing valuable information about the impact of molecular structure on liquid crystalline properties (Naoum et al., 2011).

Molecular Synthesis

The synthesis of complex molecules often involves methyl benzoate derivatives. Kempe et al. (1982) studied the selective 2'-benzoylation of protected ribonucleosides, demonstrating the role of these compounds in the synthesis of oligoribonucleotides, a key process in molecular biology (Kempe et al., 1982).

Applications in Material Science

Methyl benzoate derivatives are also relevant in material science. Johnstone et al. (2010) discussed the use of a methyl benzoate compound in crystal engineering, highlighting its role in inducing phase transitions in high-Z' structures (Johnstone et al., 2010).

properties

IUPAC Name

methyl 2-hexoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O3/c1-3-4-5-8-11-17-13-10-7-6-9-12(13)14(15)16-2/h6-7,9-10H,3-5,8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHROUGPIFOQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394143
Record name methyl 2-(hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(hexyloxy)benzoate

CAS RN

56306-81-1
Record name methyl 2-(hexyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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